4,6-diphenylpyrimidine-2-carboxylic acid CAS 6483-96-1 properties
4,6-diphenylpyrimidine-2-carboxylic acid CAS 6483-96-1 properties
An In-Depth Technical Guide to 4,6-diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1)
Introduction
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biological systems and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in various vitamins and cofactors.[1][3][4] The synthetic versatility of the pyrimidine ring has led to the development of a vast array of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]
This guide focuses on a specific derivative, 4,6-diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1) . This molecule combines the biologically active pyrimidine core with two phenyl substituents and a carboxylic acid functional group, creating a compound of significant interest for further investigation and development. The presence of the diarylpyrimidine structure is a known pharmacophore in various therapeutic areas, including oncology and neurodegenerative diseases, while the carboxylic acid moiety provides a handle for further chemical modification and influences the compound's physicochemical properties.[5][6] This document provides a comprehensive overview of its properties, synthesis, potential applications, and safe handling protocols, designed to support research and development efforts.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all subsequent research. This section details the known physical properties and expected spectroscopic signatures of 4,6-diphenylpyrimidine-2-carboxylic acid.
Physical Properties
The compound is a solid powder at room temperature, with a high melting point indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding from the carboxylic acid groups.[7][8]
| Property | Value | Source |
| CAS Number | 6483-96-1 | [9] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [9] |
| Molecular Weight | 276.29 g/mol | [9] |
| Appearance | Powder Solid | [7] |
| Melting Point | 283 °C (541.4 °F) | [7] |
| Solubility | No specific data available; expected to be soluble in organic solvents like DMSO and DMF.[7][10] | |
| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated place.[7][9] |
Spectroscopic Data (Predicted and Inferred)
1.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the single pyrimidine ring proton.
-
Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 7.4-8.5 ppm, corresponding to the 10 protons on the two phenyl rings. The exact splitting patterns will depend on the specific electronic environment of each proton.[11]
-
Pyrimidine Proton (C5-H): A singlet is anticipated for the proton at the 5-position of the pyrimidine ring, likely appearing downfield (δ ~8.5 ppm) due to the aromatic nature of the ring.[11]
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the δ 10-12 ppm region, a characteristic feature of carboxylic acid protons.[14]
1.2.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the pyrimidine ring carbons.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear in the δ 160-180 ppm range.[14][15]
-
Pyrimidine Carbons (C2, C4, C6, C5): The C4 and C6 carbons, bonded to the phenyl groups, are predicted around δ 163-165 ppm. The C2 carbon, attached to the carboxylic acid, would be found near δ 173 ppm. The C5 carbon atom is expected at approximately δ 110 ppm.[11]
-
Aromatic Carbons: A series of signals between δ 125-140 ppm will correspond to the carbons of the two phenyl rings.[11]
1.2.3 Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. Carboxylic acids are particularly distinctive due to hydrogen bonding.[16][17]
-
O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[16][17][18] This band often overlaps with C-H stretching signals.
-
C=O Stretch: A strong, sharp absorption band should appear between 1690-1760 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[16]
-
C=N and C=C Stretches: Aromatic and pyrimidine ring C=C and C=N stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.[3]
-
C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ range.[16]
1.2.4 Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 276. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da), leading to significant fragment ions.[19][20]
Synthesis and Reactivity
The synthesis of 4,6-diarylpyrimidines is a well-established area of heterocyclic chemistry, typically involving a cyclocondensation strategy.
Synthetic Pathway
A common and effective method for constructing the 4,6-diarylpyrimidine core involves the reaction of a 1,3-diaryl-1,3-dicarbonyl compound (or its synthetic equivalent) with a source of the N-C-N fragment. A highly versatile approach starts with a chalcone.[3][21]
The logical workflow for synthesis is outlined below.
Caption: General synthetic workflow for 4,6-diphenylpyrimidine-2-carboxylic acid.
2.1.1 General Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methodologies for similar structures.[3][21]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise while maintaining the temperature at 0-5 °C with constant stirring.
-
Continue stirring for 3-4 hours at room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the chalcone product.
-
Filter the solid, wash with cold water until neutral, and recrystallize from ethanol.
-
-
Pyrimidine Ring Formation:
-
Reflux an equimolar mixture of the synthesized chalcone and a suitable guanidine derivative (such as guanidine hydrochloride or a protected version that can yield the carboxylic acid upon hydrolysis) in a solvent like ethanol or dimethylformamide (DMF).[3]
-
The reaction time can range from 6 to 12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
After cooling, pour the mixture into ice water to precipitate the crude pyrimidine product.
-
Filter, wash, and purify the intermediate product, which may be an ester or amide depending on the guanidine reagent used.
-
-
Hydrolysis to Carboxylic Acid (if necessary):
-
If the product from Step 2 is an ester, perform a standard saponification using aqueous NaOH or KOH, followed by acidification with HCl to precipitate the final carboxylic acid product.
-
Filter the final product, wash thoroughly with water, and dry.
-
Chemical Reactivity
The reactivity of 4,6-diphenylpyrimidine-2-carboxylic acid is dictated by its three key structural components:
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides, amidation, and reduction. This provides a key site for creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would need to be carefully optimized.
-
Phenyl Rings: The two phenyl groups can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the pyrimidine ring's electron-withdrawing nature may deactivate them.
Potential Applications and Biological Relevance
Derivatives of 4,6-diphenylpyrimidine are an active area of research in drug discovery, demonstrating a range of biological activities.
-
Treatment of Duchenne Muscular Dystrophy (DMD): Closely related 4,6-diphenylpyrimidine-2-carbohydrazides have been investigated as utrophin modulators.[22] Utrophin is a paralogue of dystrophin, the protein absent in DMD patients. Upregulating utrophin is a promising therapeutic strategy, suggesting that the 4,6-diphenylpyrimidine scaffold is a viable starting point for developing treatments.[22]
-
Neurodegenerative Diseases (e.g., Alzheimer's): A series of 4,6-diphenylpyrimidine derivatives have been synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzyme targets in the treatment of Alzheimer's disease.[6] The compounds showed potent, reversible inhibition and good neuroprotective properties.
-
Anticancer Agents: Diarylpyrimidine structures are being explored as antiproliferative agents.[5] For instance, some derivatives have been designed as dual inhibitors of key cancer-related kinases like EGFR and VEGFR-2, while others have shown selective inhibition of Aurora Kinase A.[5][12]
-
Anti-inflammatory Activity: 4,6-di(phenyl)pyrimidin-2-amine derivatives have demonstrated significant anti-inflammatory activity in in-vivo models.[3]
The core structure of 4,6-diphenylpyrimidine-2-carboxylic acid makes it an excellent candidate for use as a building block or lead compound in these and other therapeutic areas.
Safety, Handling, and Storage
As a research chemical, 4,6-diphenylpyrimidine-2-carboxylic acid should be handled with appropriate care, following standard laboratory safety protocols.[10]
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: While no specific acute toxicity data is available for this compound, similar pyrimidine carboxylic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][23][24][25] Avoid dust formation and inhalation.[7][26]
-
PPE: Always wear appropriate personal protective equipment, including:
First Aid Measures
In case of exposure, follow these guidelines[7][23]:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.
Storage and Handling
-
Storage: Keep the container tightly closed in a dry, cool (recommended 2-8°C), and well-ventilated place.[7][9]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[7][27] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
Experimental Workflow: Characterization of a New Batch
A rigorous and systematic workflow is essential to validate the identity, purity, and structure of each newly synthesized batch of a research compound.
Caption: A standard workflow for the characterization and validation of a new batch.
References
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-
Al-Sanea, M. M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(21), 7234. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]
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Wiley. (2025). Pyrimidine-2-carboxylic acid - SpectraBase. Retrieved from [Link]
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Betts, C. A., et al. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry, 220, 113431. [Link]
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Bawa, S., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]
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Shin, S. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1245. [Link]
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Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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